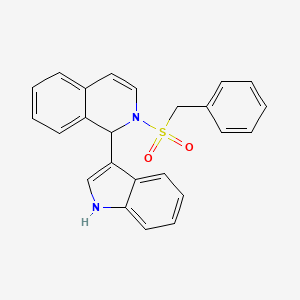
IBR2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
準備方法
合成ルートと反応条件
IBR2の合成は、インドールとイソキノリンの中間体の調製から始まる、いくつかのステップを含みます。これらの中間体は、スルホン化と環化を含む一連の反応にかけられ、最終的な化合物を生成します。 反応条件は通常、目的とする生成物の収率と純度を確保するために、有機溶媒、触媒、および制御された温度の使用を伴います .
工業生産方法
This compoundの具体的な工業生産方法は広く文書化されていませんが、一般的なアプローチは、実験室規模の合成手順のスケールアップになるでしょう。これには、反応条件の最適化、工業グレードの溶媒と触媒の使用、および化合物をバルク量で生産するための大型反応器の採用が含まれます。
化学反応の分析
反応の種類
IBR2は、次のようなさまざまな化学反応を起こします。
酸化: this compoundは、特定の条件下で酸化されて、酸化された誘導体を生成することができます。
還元: この化合物は、還元されて還元された誘導体を生成することができます。
置換: this compoundは置換反応に関与し、分子上の官能基が他の基で置換されることがあります。
一般的な試薬と条件
酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤を使用できます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。
置換: 目的とする置換反応に応じて、さまざまな求核剤または求電子剤を使用できます。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化は、追加の酸素含有官能基を有する酸化された誘導体を生成する可能性があり、一方、還元は、より単純な、水素化された形態の化合物を生成する可能性があります。
科学的研究の応用
Scientific Research Applications
- Cancer Treatment : IBR2 has been shown to inhibit the growth of various cancer cell lines, including breast cancer and chronic myeloid leukemia (CML). In studies involving imatinib-resistant CML models, this compound significantly prolonged survival compared to traditional therapies .
- Combination Therapy : The compound enhances the cytotoxic effects of chemotherapeutic agents. For instance, when used in conjunction with standard chemotherapy drugs, this compound increases the sensitivity of cancer cells to these treatments by impairing their DNA repair capabilities .
- Preclinical Models : In murine xenograft models, this compound demonstrated a significant reduction in tumor growth without causing apparent physiological abnormalities in treated animals. This suggests a favorable safety profile alongside its therapeutic efficacy .
Case Studies
Summary of Findings
This compound presents a promising avenue for enhancing cancer treatment through its unique mechanism of inhibiting RAD51. Its ability to sensitize cancer cells to existing therapies while demonstrating efficacy in resistant cases positions it as a valuable compound in oncological research. The ongoing exploration into its pharmacological properties and potential clinical applications continues to underscore its importance in the fight against cancer.
作用機序
IBR2は、相同組換えと呼ばれる重要なDNA修復経路に関与するタンパク質であるRAD51を特異的に阻害することによって、その効果を発揮します。RAD51の多量体化を阻害し、プロテアソームによるRAD51タンパク質の分解を加速することで、this compoundはRAD51媒介DNA二本鎖切断修復を効果的に抑制します。 これは、癌細胞におけるDNA損傷の蓄積につながり、最終的に細胞死をもたらします .
類似の化合物との比較
類似の化合物
B02: 同様の作用機序を有する別のRAD51阻害剤。
H3B-968: DNA修復に関与する別のタンパク質であるワーナー症候群タンパク質を阻害します。
UNC9512: DNA修復に関与するメチルリジンリーダータンパク質53BP1の強力な拮抗剤 .
This compoundの独自性
This compoundは、RAD51阻害における高い特異性と効力で際立っています。 他の阻害剤とは異なり、this compoundはRAD51の多量体化を阻害するだけでなく、その分解を加速するため、RAD51媒介DNA修復に依存する癌の研究と治療に非常に有効な化合物となります .
類似化合物との比較
Similar Compounds
B02: Another RAD51 inhibitor with similar mechanisms of action.
H3B-968: Inhibits Werner syndrome protein, another protein involved in DNA repair.
UNC9512: A potent antagonist of the methyl-lysine reader protein 53BP1, involved in DNA repair .
Uniqueness of IBR2
This compound stands out due to its high specificity and potency in inhibiting RAD51. Unlike other inhibitors, this compound not only disrupts RAD51 multimerization but also accelerates its degradation, making it a highly effective compound for studying and potentially treating cancers that rely on RAD51-mediated DNA repair .
生物活性
IBR2 is a novel small molecule identified as a potent inhibitor of RAD51, a protein crucial for homologous recombination (HR) in DNA repair. Its biological activity has significant implications in cancer treatment, particularly in overcoming drug resistance in various malignancies. This article delves into the mechanisms of action, effects on cancer cell proliferation, and supporting case studies.
Disruption of RAD51 Function
this compound specifically targets RAD51 by disrupting its multimerization, which is essential for its function in HR. The compound accelerates the proteasome-mediated degradation of RAD51, leading to decreased levels of this protein in treated cells. Research indicates that this compound does not affect RAD51 transcription but significantly reduces its stability and half-life from approximately 5.5 hours to 1.5 hours post-treatment .
Impact on Homologous Recombination
The inhibition of RAD51 by this compound results in a marked reduction in HR efficiency. Experimental assays demonstrated that the HR rate decreased significantly following this compound treatment, with a dose-dependent relationship observed . This impairment in HR is critical since it compromises the cancer cell's ability to repair DNA double-strand breaks (DSBs), ultimately leading to cell death.
Biological Activity in Cancer Models
This compound has shown promising results across various cancer types. Notably, in a murine model of chronic myeloid leukemia (CML) resistant to imatinib (specifically the T315I Bcr-abl mutation), this compound treatment significantly prolonged survival compared to controls . The compound also inhibited proliferation in several cancer cell lines, including K562 and others associated with elevated RAD51 activity.
Case Study: Efficacy in CML
In a study involving imatinib-resistant CML cells, this compound was administered to assess its effects on cell viability and RAD51 activity. The results indicated:
- Survival Rate : Mice treated with this compound exhibited a significantly higher survival rate compared to those receiving imatinib alone.
- Cell Growth Inhibition : A reduction in cell proliferation was observed across multiple cancer cell lines, reinforcing the compound's potential as an effective therapeutic agent .
Table 1: Summary of Biological Activities of this compound
特性
IUPAC Name |
2-benzylsulfonyl-1-(1H-indol-3-yl)-1H-isoquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O2S/c27-29(28,17-18-8-2-1-3-9-18)26-15-14-19-10-4-5-11-20(19)24(26)22-16-25-23-13-7-6-12-21(22)23/h1-16,24-25H,17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCOHEPDJLXZVBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)N2C=CC3=CC=CC=C3C2C4=CNC5=CC=CC=C54 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













